Diethylmercury

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

627-44-1 |

|---|---|

分子式 |

C4H10Hg |

分子量 |

258.71 g/mol |

IUPAC 名称 |

diethylmercury |

InChI |

InChI=1S/2C2H5.Hg/c2*1-2;/h2*1H2,2H3; |

InChI 键 |

SPIUPAOJDZNUJH-UHFFFAOYSA-N |

SMILES |

CC[Hg]CC |

规范 SMILES |

CC[Hg]CC |

其他CAS编号 |

627-44-1 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

同义词 |

diethyl mercury diethylmercury |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Hazards and Safe Handling Principles of Organomercury Compounds

Disclaimer: The synthesis of diethylmercury involves extremely hazardous materials that are life-threatening even with minimal exposure. Due to the severe and insidious toxicity of volatile organomercury compounds, this document does not provide an experimental protocol for its synthesis. Instead, it serves as a technical guide for researchers, scientists, and drug development professionals on the extreme dangers of this class of compounds and the critical safety principles required when handling acutely toxic substances.

Introduction to Organomercury Compounds

Organomercury compounds, which feature a carbon-mercury bond, are among the oldest known organometallics. Historically, compounds like this compound were synthesized as early as 1852.[1] A general route for their synthesis involves the reaction of an organometallic reagent, such as a Grignard reagent, with a mercury(II) salt. For instance, this compound can be formed from the reaction of ethylmagnesium bromide and mercury(II) chloride.[2][3] While these compounds have had limited historical applications, including as topical antiseptics and preservatives, their use has been largely abandoned due to their extreme toxicity.[3][4]

Extreme Toxicity and Health Hazards

Volatile organomercury compounds like this compound and its close analog, dimethylmercury, are potent neurotoxins.[2][5] They are readily absorbed through the skin, can permeate standard protective materials like latex and PVC gloves, and can cause fatal mercury poisoning from the absorption of just a few drops.[4][6][7]

Key Toxicological Data:

-

Latency: A defining and treacherous characteristic of organomercury poisoning is the long latency period between exposure and the onset of symptoms, which can be several months.[4][7] This delay can lead to a false sense of security, with devastating consequences.

-

Mechanism of Action: These lipophilic compounds cross the blood-brain barrier, causing irreversible neurological damage.[2][6] Symptoms include loss of coordination, sensory disturbances, cognitive decline, and ultimately, death.[8][9]

-

Exposure Route: The primary routes of exposure are inhalation of the highly volatile vapors and dermal absorption.[6][10]

| Compound | Toxicity Profile | Notable Characteristics |

| This compound | Potent neurotoxin; can cause permanent brain damage.[2] | Flammable, colorless liquid with a slightly sweet smell.[2] Soluble in ether and slightly soluble in ethanol.[2] |

| Dimethylmercury | Extremely potent neurotoxin; absorption of as little as 0.1 mL can be fatal.[4] | High vapor pressure enhances inhalation risk.[4] Metabolized to methylmercury in the body.[4] |

Case Study: The Tragedy of Karen Wetterhahn

The death of Dartmouth chemistry professor Karen Wetterhahn in 1997 serves as a critical lesson in chemical safety.[11] Dr. Wetterhahn was fatally poisoned after spilling one or two drops of dimethylmercury onto her latex-gloved hand.[7][12] Despite following the accepted safety protocols of the time, the compound rapidly permeated her glove.[7][12] Symptoms did not appear for nearly five months, at which point the poisoning was irreversible, and she died within a year of the exposure.[9][12] This incident fundamentally changed safety standards for handling "super-toxic" chemicals, highlighting that standard latex gloves offer no protection and leading to new recommendations for more robust personal protective equipment (PPE).[7][12]

Principles of Chemical Safety: The Hierarchy of Controls

When working with any particularly hazardous substance, the primary goal is to minimize exposure. The most effective framework for this is the Hierarchy of Controls, which prioritizes safety measures from most to least effective.[13][14][15] Relying on PPE alone is the least effective control measure and should only be used after all other options have been exhausted.[13][16]

Caption: The Hierarchy of Controls for managing chemical hazards.

Experimental Protocols for Handling Acutely Toxic Chemicals

Detailed and substance-specific Standard Operating Procedures (SOPs) must be developed before any work begins. The following are general principles that must be incorporated.

1. Prior Approval and Planning:

-

Obtain prior approval from the institution's safety officer or Principal Investigator before purchasing or using any acutely toxic substance.[17]

-

Plan experiments in advance to use the absolute minimum quantity of the substance necessary.[17][18]

2. Engineering Controls (Primary Barrier):

-

All work must be conducted within a certified chemical fume hood or a glovebox to contain volatile vapors.[10][16]

-

The work area should be designated specifically for the use of toxic chemicals, with restricted access.[10][17]

3. Personal Protective Equipment (PPE - Last Line of Defense):

-

Gloves: Do not use latex gloves. Based on the lessons from the Wetterhahn case, highly resistant laminate gloves (e.g., SilverShield) should be worn under a pair of heavy-duty, abrasion-resistant outer gloves (e.g., nitrile).[7][12] Double gloving is mandatory.[10]

-

Eye Protection: Chemical splash goggles and a full-face shield are required.

-

Body Protection: A lab coat, buttoned completely, is necessary. Additional protective clothing may be required depending on the procedure.[10]

4. Waste Disposal and Decontamination:

-

All contaminated materials, including pipette tips, gloves, and bench paper, must be treated as hazardous waste.

-

Establish a clear decontamination procedure for the work area and any equipment used. All surfaces should be thoroughly decontaminated after handling.[17]

5. Emergency Preparedness:

-

Ensure that a chemical spill kit appropriate for mercury compounds is immediately accessible.

-

All personnel must be aware of emergency procedures, and never work alone when handling such hazardous materials.[18]

References

- 1. uga-editions.com [uga-editions.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 4. Dimethylmercury - Wikipedia [en.wikipedia.org]

- 5. acs.org [acs.org]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. Karen Wetterhahn, the Chemist Whose Poisoning Death Changed Safety Standards [mentalfloss.com]

- 8. Fatal poisoning from liquid dimethylmercury: a neuropathologic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scientist's Death Helped Increase Knowledge of Mercury Poisoning - Los Angeles Times [latimes.com]

- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 11. Karen Wetterhahn Memorial Award | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 12. Karen Wetterhahn - Wikipedia [en.wikipedia.org]

- 13. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]

- 14. blog.storemasta.com.au [blog.storemasta.com.au]

- 15. getredlist.com [getredlist.com]

- 16. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]

- 17. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 18. Axis Insurance [axisinsurance.ca]

An In-depth Technical Guide on the Physical and Chemical Properties of Diethylmercury

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diethylmercury ((C₂H₅)₂Hg) is a highly toxic organomercury compound. It is a colorless, flammable liquid with a slightly sweet odor.[1] Due to its extreme neurotoxicity and ability to permeate many standard laboratory gloves, it requires specialized handling procedures. This document provides a comprehensive overview of its physical and chemical properties, details on experimental protocols for its synthesis and safe handling, and visualizations of its toxicological pathway and safety workflows.

Physical Properties of this compound

This compound is a dense, colorless liquid.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 627-44-1 | [2][3] |

| Molecular Formula | C₄H₁₀Hg | [1][2][3] |

| Molecular Weight | 258.71 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Slightly sweet | [1] |

| Density | 2.446 - 2.466 g/mL | [1] |

| Melting Point | -45 °C | [1] |

| Boiling Point | 156-157 °C | [1] |

| Solubility in Water | Insoluble | [1][4] |

| Solubility in Organic Solvents | Soluble in diethyl ether, ethanol, and other organic solvents.[1][4] |

Chemical Properties of this compound

This compound is a flammable liquid and a potent neurotoxin.[1] It is considerably less toxic than dimethylmercury but can still cause permanent brain damage by crossing the blood-brain barrier.[1]

| Property | Description | Reference |

| Stability | Stable under normal conditions. | |

| Reactivity | Reacts with strong oxidizing agents. | [5] |

| Decomposition | When heated to decomposition, it emits toxic fumes of mercury. | [6] |

Experimental Protocols

Synthesis of this compound

Warning: The synthesis of this compound should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

A common method for the synthesis of this compound involves the reaction of ethylmagnesium bromide with mercury(II) chloride.[1]

Materials:

-

Ethylmagnesium bromide (Grignard reagent)

-

Mercury(II) chloride

-

Anhydrous diethyl ether

Procedure:

-

A solution of ethylmagnesium bromide in anhydrous diethyl ether is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

A solution of mercury(II) chloride in anhydrous diethyl ether is slowly added to the Grignard reagent with constant stirring.

-

The reaction mixture is refluxed for a few hours to ensure the completion of the reaction.

-

After cooling, the reaction mixture is hydrolyzed with dilute acid to decompose the excess Grignard reagent.

-

The ether layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

The diethyl ether is removed by distillation, and the remaining this compound is purified by vacuum distillation.

Safe Handling and Personal Protective Equipment (PPE)

Due to the high toxicity and permeability of this compound, stringent safety measures are mandatory. Standard laboratory gloves like latex and neoprene do not offer adequate protection.[7][8]

Required PPE:

-

Gloves: Highly resistant laminate gloves (e.g., Silver Shield) worn under a pair of heavy-duty, abrasion-resistant outer gloves.[8][9]

-

Eye Protection: Chemical safety goggles and a full-face shield.[8][10]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[9][10]

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood.[8][9]

Visualizations

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the critical steps and precautions for handling this compound in a laboratory setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H10Hg | CID 12318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. ICSC 1304 - DIMETHYL MERCURY [chemicalsafety.ilo.org]

- 6. DIMETHYLMERCURY CAS#: 593-74-8 [m.chemicalbook.com]

- 7. Dimethylmercury [bionity.com]

- 8. OSHA Hazard Information Bulletins Dimethylmercury | Occupational Safety and Health Administration [osha.gov]

- 9. research.uga.edu [research.uga.edu]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

Diethylmercury CAS number and molecular structure

An In-depth Technical Guide to Diethylmercury

This guide provides a comprehensive overview of this compound, a highly toxic organomercury compound. It is intended for researchers, scientists, and drug development professionals who require detailed technical information on its chemical properties, synthesis, and safe handling protocols.

Chemical and Physical Properties

This compound is a flammable, colorless liquid with a slightly sweet odor.[1] It is crucial to note that inhaling a sufficient amount of fumes to detect this odor would be fatal.[1] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 627-44-1 | [1][2][3] |

| Molecular Formula | C4H10Hg | [1][2] |

| Molar Mass | 258.71 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Density | 2.446 g/mL | [1] |

| Melting Point | -45 °C | [1] |

| Boiling Point | 156-157 °C | [1] |

| Solubility in water | Insoluble | [1][4] |

| Solubility in other solvents | Soluble in ethers, hydrocarbons, and THF.[1] Slightly soluble in ethanol.[1] Highly soluble in nonpolar solvents like hexane and toluene.[4] |

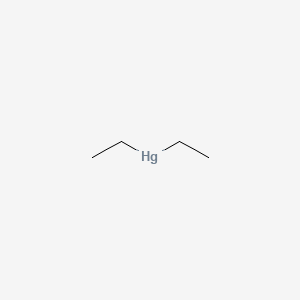

Molecular Structure

This compound consists of a central mercury atom covalently bonded to two ethyl groups. The molecule adopts a linear structure.

Caption: Molecular structure of this compound.

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with mercury(II) chloride.[1][5]

Experimental Protocol: Synthesis from Grignard Reagent

Materials:

-

Ethylmagnesium bromide (C2H5MgBr) solution in a suitable ether solvent (e.g., diethyl ether or THF)

-

Mercury(II) chloride (HgCl2)

-

Anhydrous diethyl ether or THF

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: Dissolve a known quantity of mercury(II) chloride in anhydrous diethyl ether or THF and place it in the reaction flask.

-

Grignard Reaction: Slowly add a stoichiometric amount (2 equivalents) of the ethylmagnesium bromide solution to the stirred solution of mercury(II) chloride from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by distillation under reduced pressure.

The overall chemical reaction is as follows: 2 C₂H₅MgBr + HgCl₂ → (C₂H₅)₂Hg + MgBr₂ + MgCl₂[1]

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Toxicity and Hazard Information

This compound is an extremely toxic neurotoxin that can be fatal if swallowed, inhaled, or in contact with skin.[1][2] It can readily cross the blood-brain barrier, causing permanent brain damage.[1]

GHS Hazard Classification

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | H300: Fatal if swallowed | Danger | GHS06 |

| Acute Toxicity, Dermal | H310: Fatal in contact with skin | Danger | GHS06 |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled | Danger | GHS06 |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure | Warning | GHS08 |

| Hazardous to the Aquatic Environment, Acute Hazard | H400: Very toxic to aquatic life | Warning | GHS09 |

| Hazardous to the Aquatic Environment, Long-term Hazard | H410: Very toxic to aquatic life with long lasting effects | Warning | GHS09 |

Data sourced from PubChem.[2]

Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 51 mg/kg | [6] |

| LD50 | Mouse | Oral | 44 mg/kg | [6] |

| LC50 | Rat | Inhalation | 258 mg/m³ | [6] |

| LC50 | Mouse | Inhalation | 91 mg/m³ | [6] |

Safe Handling Protocol

Due to its extreme toxicity and ability to penetrate many common glove materials, stringent safety precautions must be followed when handling this compound.[4][7]

Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood.[8]

-

An emergency shower and eyewash station must be readily accessible.[7]

Personal Protective Equipment (PPE):

-

Gloves: Wear highly resistant laminate gloves (e.g., Silver Shield) under a pair of heavy-duty, abrasion-resistant outer gloves (e.g., long-cuffed neoprene).[7][8] Latex and nitrile gloves do not provide adequate protection.[7]

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[7]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8]

Handling Procedures:

-

Preparation: Before starting work, ensure all necessary safety equipment is in place and functional. Review the Safety Data Sheet (SDS).

-

Manipulation: Conduct all transfers and manipulations of this compound within the fume hood. Use appropriate tools to avoid direct contact.

-

Spill Management: In case of a small spill within the fume hood, use a commercial mercury spill kit to amalgamate and collect the material. For larger spills, evacuate the area and contact emergency personnel.[9]

-

Waste Disposal: All this compound-contaminated waste, including gloves and disposable labware, must be collected in a designated, sealed hazardous waste container.[10]

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Mechanism of Toxicity

The primary mechanism of toxicity for mercury compounds is the high-affinity binding of the divalent mercuric ion (Hg²⁺) to the thiol or sulfhydryl groups of proteins.[2] This interaction can inhibit enzyme function and disrupt cellular processes, leading to widespread cellular damage, particularly in the central nervous system. Organic mercury compounds like this compound are lipophilic, which facilitates their absorption and distribution throughout the body, including crossing the blood-brain barrier.[1]

Logical Relationship in Toxicity

Caption: Simplified pathway of this compound toxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H10Hg | CID 12318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | 627-44-1 | Benchchem [benchchem.com]

- 6. Mercury (organo) alkyl compounds - IDLH | NIOSH | CDC [cdc.gov]

- 7. OSHA Hazard Information Bulletins Dimethylmercury | Occupational Safety and Health Administration [osha.gov]

- 8. research.uga.edu [research.uga.edu]

- 9. ehs.gatech.edu [ehs.gatech.edu]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

Diethylmercury: A Comprehensive Toxicological Profile for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylmercury ((C₂H₅)₂Hg) is a highly toxic organomercury compound that presents a significant hazard in the laboratory setting. While less volatile and slightly less acutely toxic than its methyl analog, dimethylmercury, it is readily absorbed through the skin, inhalation, and ingestion, with the potential for fatal outcomes.[1] Its high affinity for sulfhydryl groups in proteins is a primary mechanism of its toxicity, leading to widespread enzyme inhibition and cellular damage.[2] The central nervous system is a primary target, with exposure potentially causing irreversible neurological damage. This guide provides a detailed overview of the toxicological profile of this compound, including quantitative toxicity data, likely mechanisms of action, metabolic pathways, and essential safety and handling protocols for its use in a laboratory environment. Due to the limited specific research on this compound, some information presented herein is extrapolated from studies on other organic mercury compounds, a fact that will be explicitly noted.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀Hg | [1] |

| Molar Mass | 258.71 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Slightly sweet | [1] |

| Density | 2.446 g/mL | [1] |

| Melting Point | -45 °C | [1] |

| Boiling Point | 156-157 °C | [1] |

| Solubility in water | Insoluble | [1] |

| Solubility in organic solvents | Soluble in ethers and hydrocarbons | [1] |

Acute Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of this compound. It is designated as fatal if swallowed, in contact with skin, or if inhaled.[2]

| Route of Exposure | Species | Toxicity Value | Reference |

| Oral | Rat | LD₅₀: 51 mg/kg | [3] |

| Oral | Mouse | LD₅₀: 44 mg/kg | [3] |

| Inhalation | Rat | LC₅₀: 258 mg/m³ | [3] |

| Inhalation | Mouse | LC₅₀: 91 mg/m³ | [3] |

| Intraperitoneal | Mouse | LDLo: 2 mg/kg | [3] |

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a tested population. LC₅₀ (Lethal Concentration, 50%): The concentration of a substance in the air that is lethal to 50% of a tested population. LDLo (Lowest Published Lethal Dose): The lowest dose of a substance reported to have caused death in a specific species.

Experimental Protocols

Acute Oral Toxicity (LD₅₀) Determination (General Protocol)

This protocol is a generalized representation and not from a specific study on this compound.

-

Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley strains), nulliparous and non-pregnant, are used. Animals are acclimated to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, with fasting overnight before dosing.

-

Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil). A range of doses is prepared based on preliminary range-finding studies.

-

Administration: A single dose of the test substance is administered to each animal via oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for at least 14 days.

-

Data Analysis: The LD₅₀ value and its 95% confidence interval are calculated using a recognized statistical method, such as the Probit analysis.

-

Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

Mechanism of Toxicity and Signaling Pathways

The precise signaling pathways disrupted by this compound have not been specifically elucidated. However, the mechanism of toxicity for organic mercury compounds is generally understood to involve the high-affinity binding of the mercuric ion to sulfhydryl groups of proteins, leading to enzyme inhibition and oxidative stress.[2]

The following diagram illustrates a generalized pathway for organomercury-induced neurotoxicity, which is likely applicable to this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

This compound is readily absorbed via all routes of exposure: dermal, inhalation, and oral.[2] Its lipophilic nature facilitates rapid passage through the skin and mucous membranes.

Distribution

Following absorption, this compound is distributed throughout the body. As an organomercury compound, it can cross the blood-brain barrier, leading to accumulation in the central nervous system.[1]

Metabolism

The primary metabolic pathway for this compound is believed to be dealkylation in the liver, where it is converted to ethylmercury and subsequently to inorganic mercury.[2] This biotransformation is a critical step in its toxicokinetics.

Excretion

The excretion of mercury and its metabolites occurs primarily through the feces and urine.[2] The biological half-life of organic mercury compounds can be prolonged, leading to bioaccumulation with repeated exposure.

Laboratory Safety and Handling

Due to its extreme toxicity, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Gloves: Standard latex or nitrile gloves are not sufficient. Highly resistant laminate gloves (e.g., Silver Shield®) should be worn under a pair of heavy-duty, chemical-resistant outer gloves (e.g., neoprene or nitrile).

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An impervious apron should also be considered.

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

A safety shower and eyewash station must be readily accessible.

Spill and Waste Disposal

-

In case of a spill, evacuate the area immediately and notify the appropriate safety personnel. Do not attempt to clean up a spill without proper training and equipment.

-

All this compound waste, including contaminated materials, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Analytical Methods

The detection and quantification of this compound in biological samples typically involve gas chromatography (GC) coupled with a sensitive detector.

General Analytical Workflow

-

Sample Preparation: Biological samples (e.g., blood, tissue) are homogenized and subjected to an extraction procedure to isolate the organomercury compounds. This may involve solvent extraction or solid-phase microextraction (SPME).

-

Derivatization (Optional but common): To improve chromatographic separation and detection, the extracted mercury species may be derivatized to more volatile forms.

-

GC Separation: The prepared sample is injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column.

-

Detection: A highly sensitive detector is used for quantification. Common detectors include:

-

Mass Spectrometry (MS): Provides high selectivity and structural information.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Offers very low detection limits for mercury.

-

Atomic Fluorescence Spectrometry (AFS): A sensitive and specific detector for mercury.

-

Conclusion

This compound is a potent neurotoxin that requires meticulous handling and a thorough understanding of its hazardous properties. While specific toxicological data for this compound is limited, the information available, supplemented by data from related organomercury compounds, underscores the critical need for stringent safety measures in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to the highest safety standards to mitigate the risks associated with this extremely hazardous substance. Further research is warranted to fully characterize the toxicological profile of this compound and to develop more specific safety and treatment protocols.

References

- 1. Dimethylmercury - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Mercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Historical Technical Guide to Diethylmercury in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

WARNING: Diethylmercury is an extremely toxic and volatile compound. It is a potent neurotoxin that can be fatal upon exposure to even small amounts. The information provided herein is for historical and academic purposes only and should not be interpreted as a guide for its contemporary use. The synthesis and handling of this compound are incredibly hazardous and should not be attempted outside of a specialized, controlled laboratory environment with appropriate personal protective equipment.

Introduction

This compound, (C₂H₅)₂Hg, is an organomercury compound that holds a unique, albeit perilous, position in the history of chemistry. First synthesized in the mid-19th century, its creation was a landmark achievement in the nascent field of organometallic chemistry, demonstrating the formation of stable carbon-metal bonds.[1] However, its extreme toxicity, tragically highlighted by several fatal incidents throughout its history, has led to its near-complete abandonment in modern chemical research. This guide provides a technical overview of the historical applications of this compound, focusing on its synthesis, key reactions, and physical properties as documented in 19th and early 20th-century chemical literature.

Historical Synthesis of this compound

The earliest syntheses of this compound were pioneered by chemists like George Bowdler Buckton and Edward Frankland. These early methods laid the groundwork for organometallic synthesis.

Key Historical Synthetic Routes

Several methods for the synthesis of this compound were developed and refined throughout the 19th century. The following are among the most significant:

-

Reaction of Diethylzinc with Mercury Halides (Buckton, c. 1858): This method involved the reaction of diethylzinc with a mercury halide, a foundational approach in early organometallic synthesis.[1]

-

Sodium Amalgam with Alkyl Halides (Frankland): Edward Frankland developed a method using sodium amalgam (an alloy of sodium and mercury) with alkyl halides, which was applicable to the synthesis of various dialkylmercury compounds.[1]

-

Grignard Reaction (Early 20th Century): The advent of Grignard reagents provided a more versatile and generally applicable route to this compound. This method involves the reaction of ethylmagnesium bromide with a mercury(II) salt, such as mercuric chloride.[2]

Quantitative Data: Physical Properties of this compound

The physical properties of this compound were determined by various researchers. The data presented below is a compilation from historical and modern sources.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀Hg | [3] |

| Molar Mass | 258.71 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Slightly sweet | [3] |

| Density | 2.446 g/mL | [3] |

| Melting Point | -45 °C | [3] |

| Boiling Point | 156-157 °C | [3] |

| Solubility in water | Insoluble | [3] |

| Solubility in other solvents | Soluble in ethers, hydrocarbons, THF | [3] |

Experimental Protocols (Reconstructed from Historical Accounts)

The following experimental protocols are reconstructed from descriptions in historical chemical literature. The apparatus and safety precautions reflect the practices of the 19th century and are not adequate by modern standards.

Protocol 1: Synthesis of this compound via Grignard Reaction

This method, a refinement of earlier techniques, became a common laboratory-scale preparation.

Reagents:

-

Magnesium turnings

-

Dry diethyl ether

-

Ethyl bromide or ethyl iodide

-

Mercuric chloride (HgCl₂)

Procedure (Reconstructed):

-

A Grignard reagent is first prepared by reacting magnesium turnings with ethyl bromide or ethyl iodide in anhydrous diethyl ether in a flask equipped with a reflux condenser.

-

Once the Grignard reagent is formed, a solution of mercuric chloride in diethyl ether is slowly added to the flask.

-

The reaction mixture is then refluxed for a period of time to ensure the completion of the reaction.

-

After cooling, the reaction mixture is carefully hydrolyzed with water.

-

The ether layer, containing the this compound, is separated.

-

The diethyl ether is removed by distillation, and the remaining crude this compound is purified by distillation under reduced pressure.

Historical Applications and Reactions

Beyond its synthesis, this compound was utilized in a limited number of chemical applications, primarily in the field of organometallic chemistry.

Transmetalation: The Schorigin Reaction

One of the notable historical reactions involving this compound is the Schorigin (or Shorygin) reaction. This reaction demonstrates the utility of this compound as a reagent for preparing other organometallic compounds through transmetalation. In this reaction, this compound is reacted with an alkali metal, such as sodium, to produce an alkylsodium compound.[1]

Reaction: (C₂H₅)₂Hg + 2 Na → 2 C₂H₅Na + Hg

Visualizations

Synthesis of this compound via Grignard Reaction

Caption: Synthesis of this compound via Grignard Reaction.

The Schorigin Reaction: A Historical Transmetalation

Caption: The Schorigin Reaction for Transmetalation.

Conclusion

The study of this compound offers a fascinating glimpse into the origins of organometallic chemistry. The ingenuity of 19th-century chemists in synthesizing these novel compounds is undeniable. However, the extreme toxicity of this compound serves as a stark reminder of the paramount importance of laboratory safety. While its direct application in modern research is virtually non-existent, the historical context of its synthesis and reactions provides valuable lessons for contemporary chemists and toxicologists. The development of safer alternative reagents has rendered the use of this compound obsolete, a testament to the progress in chemical safety and synthetic methodology.

References

Navigating the Stability of Diethylmercury: An In-depth Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of Diethylmercury's Behavior in Aqueous and Organic Media, Highlighting Current Knowledge and Future Research Directions.

This technical guide offers researchers, scientists, and drug development professionals a thorough examination of the stability of this compound in both aqueous and organic solvents. While quantitative kinetic data for this compound remains a significant gap in the scientific literature, this document synthesizes available qualitative information and draws comparisons with the more extensively studied dimethylmercury to provide a practical framework for handling and research.

Executive Summary

This compound, a highly toxic organomercury compound, sees limited but important use in specialized research applications. Understanding its stability is paramount for experimental design, safety, and the interpretation of results. This guide provides a consolidated resource on the known stability characteristics of this compound, details its solubility in various solvents, and presents robust experimental protocols for its analysis. The document also highlights the critical need for further research to quantify the decomposition kinetics of this compound under diverse conditions.

Physicochemical Properties and Solubility

This compound is a flammable, colorless liquid with a slightly sweet odor, though inhalation of its vapors is extremely hazardous. It is known to be soluble in a range of organic solvents and has very limited solubility in water.[1][2]

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Solubility |

| Aqueous | Water | Insoluble[2] |

| Protic Organic | Ethanol | Slightly Soluble[2] |

| Aprotic Organic | Diethyl Ether | Soluble[2] |

| Hexane | Soluble | |

| Toluene | Soluble | |

| Tetrahydrofuran (THF) | Soluble[2] |

Stability Profile of this compound

Qualitative assessments indicate that this compound is relatively stable under standard conditions but is susceptible to decomposition in the presence of strong acids or bases. This behavior is analogous to other dialkylmercury compounds.

Aqueous Stability

Stability in Organic Solvents

This compound is generally considered to be more stable in non-polar, aprotic organic solvents. Its reactivity in protic organic solvents like alcohols has not been extensively quantified. Given its susceptibility to acidic degradation, the purity of organic solvents and the absence of acidic impurities are crucial for maintaining the integrity of this compound solutions.

Photochemical Stability

The photochemical stability of this compound has not been specifically detailed in the reviewed literature. However, research on dimethylmercury has demonstrated its degradation under exposure to light, a process that can be influenced by the presence of dissolved organic matter and other photosensitizers in aqueous environments.

Comparative Analysis with Dimethylmercury

The wealth of data on dimethylmercury provides a valuable reference point for understanding the potential behavior of this compound.

Table 2: Comparative Stability of this compound and Dimethylmercury

| Parameter | This compound | Dimethylmercury |

| Aqueous Stability (Neutral pH) | Presumed to be relatively stable (qualitative) | Stable in water[1] |

| Acidic Conditions | Decomposes in the presence of strong acids | Reacts with mineral acids at elevated temperatures; low pH favors decomposition[1][3] |

| Basic Conditions | Decomposes in the presence of strong bases | Theoretical studies suggest the formation of strongly-bound complexes in high-pH environments[3] |

| Photochemical Decomposition | Data not available | Undergoes photochemical degradation in natural waters |

| Thermal Decomposition | Data not available | Pyrolysis kinetics have been studied and are known to follow first-order kinetics under certain conditions[4] |

Experimental Protocols for Stability Assessment

To address the existing data gaps, well-designed stability studies are essential. The following section outlines detailed methodologies for assessing the stability of this compound.

Synthesis and Purification of this compound

A common laboratory-scale synthesis involves the reaction of a Grignard reagent with a mercury(II) halide.

Reaction Scheme:

2 C₂H₅MgBr + HgCl₂ → (C₂H₅)₂Hg + MgBr₂ + MgCl₂[2]

Purification:

Purification of the synthesized this compound is critical to remove any unreacted starting materials or byproducts that could interfere with stability studies. This is typically achieved through distillation.

Caption: Workflow for the synthesis and purification of this compound.

Stability-Indicating Analytical Methods

Accurate and precise analytical methods are crucial for monitoring the degradation of this compound. Gas chromatography and high-performance liquid chromatography are the most suitable techniques.

GC coupled with a suitable detector, such as an electron capture detector (ECD) or mass spectrometry (MS), is a powerful tool for separating and quantifying volatile organomercury compounds.

Illustrative GC Protocol:

-

Sample Preparation: Dilute a known concentration of this compound in the solvent of interest.

-

Incubation: Store aliquots of the solution under controlled conditions (e.g., temperature, light exposure).

-

Sampling: At specified time points, withdraw an aliquot for analysis.

-

Injection: Inject the sample into the GC system.

-

Separation: Utilize a capillary column appropriate for organometallic compounds.

-

Detection: Quantify the this compound peak area and monitor for the appearance of degradation products.

References

A Comparative Analysis of Diethylmercury and Dimethylmercury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of diethylmercury and dimethylmercury, two highly toxic organomercury compounds. The following sections detail their chemical and physical properties, synthesis methodologies, and toxicological profiles, with a focus on the key differences relevant to a scientific audience.

Chemical and Physical Properties

This compound and dimethylmercury, while both being short-chain alkylmercury compounds, exhibit notable differences in their physical and chemical characteristics. These properties are crucial for understanding their behavior, handling requirements, and toxicokinetics.

| Property | This compound ((C₂H₅)₂Hg) | Dimethylmercury ((CH₃)₂Hg) |

| Molar Mass | 258.71 g/mol [1] | 230.66 g/mol [2] |

| Appearance | Colorless liquid[1] | Colorless liquid[2] |

| Odor | Slightly sweet[1] | Sweet[2] |

| Density | 2.446 g/mL[1] | 2.961 g/mL[2] |

| Melting Point | -45 °C[1] | -43 °C[2] |

| Boiling Point | 156-157 °C[1] | 93-94 °C[2] |

| Vapor Pressure | 16 torr at 58 °C[1] | 58.8 mmHg at 23.7 °C[3] |

| Water Solubility | Insoluble[1] | Insoluble[2] |

| Solubility in Organic Solvents | Soluble in ethers, hydrocarbons, and THF. Slightly soluble in ethanol.[1] | Very soluble in ethanol and ethyl ether.[2] |

| Flash Point | N/A | 5 °C[2] |

Synthesis Methodologies

The synthesis of both this compound and dimethylmercury can be achieved through several routes, with the Grignard reaction being a versatile method for both. However, historical and alternative methods also exist.

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent, ethylmagnesium bromide, with mercury(II) chloride.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction with Mercuric Chloride: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Slowly add a solution of mercury(II) chloride in anhydrous diethyl ether to the stirred Grignard reagent.

-

Work-up: After the addition is complete, the reaction mixture is carefully hydrolyzed by the slow addition of ice-cold water, followed by a dilute acid (e.g., HCl) to dissolve any remaining magnesium salts.

-

Extraction and Purification: The ethereal layer containing this compound is separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate). The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.

Synthesis of Dimethylmercury

Dimethylmercury can also be synthesized using a Grignard reagent. Alternatively, a historically significant method involves the reaction of a sodium amalgam with a methyl halide.[2]

Experimental Protocol: Synthesis of Dimethylmercury using Sodium Amalgam

-

Preparation of Sodium Amalgam: In a thick-walled flask under an inert atmosphere (e.g., nitrogen), carefully add small pieces of sodium metal to mercury with vigorous stirring. The reaction is highly exothermic and should be performed with extreme caution in a fume hood.

-

Reaction with Methyl Halide: Once the amalgam has cooled, add a methyl halide (e.g., methyl iodide) dropwise to the stirred amalgam.[2] The reaction vessel should be equipped with a reflux condenser.

-

Isolation and Purification: After the reaction is complete, the liquid dimethylmercury is separated from the solid sodium iodide and any unreacted amalgam. This can be achieved by decantation or filtration under an inert atmosphere. The crude product is then purified by distillation.

Toxicological Profile

Both this compound and dimethylmercury are potent neurotoxins, but they exhibit differences in their acute toxicity and metabolic fate. Dimethylmercury is notoriously one of the most potent neurotoxins known.[2]

Comparative Acute Toxicity

While both compounds are highly toxic, available data suggests differences in their lethal doses. It is important to note that direct comparative studies are limited, and toxicity can vary significantly with the animal model and route of administration.

| Compound | Species | Route of Administration | LD50/LDLo | Reference |

| This compound | Rat | Oral | 51 mg/kg (LD50) | [4] |

| This compound | Mouse | Oral | 44 mg/kg (LD50) | [4] |

| Dimethylmercury | Human | Dermal/Inhalation | ~5 mg/kg (Lethal Dose) | [3] |

| Methylmercury (metabolite of Dimethylmercury) | Rat | Oral | 23.9 - 39.6 mg Hg/kg (LD50) | [5][6] |

Mechanism of Neurotoxicity

The neurotoxicity of both compounds is primarily attributed to their ability to cross the blood-brain barrier and cause irreversible damage to the central nervous system.[1] Dimethylmercury is metabolized in the body to the methylmercury cation ([CH₃Hg]⁺), which is the primary toxic species.[2] While the specific metabolic fate of this compound is less detailed in the provided results, it is also a potent neurotoxin.

The underlying mechanisms of neurotoxicity for alkylmercury compounds are complex and multifactorial, involving:

-

Interaction with Sulfhydryl Groups: Mercury compounds have a high affinity for sulfhydryl (-SH) groups present in proteins and enzymes.[7][8] This binding can disrupt their function, leading to widespread cellular damage.

-

Glutamate Excitotoxicity: Organomercury compounds can interfere with the glutamate neurotransmitter system. They inhibit the uptake of glutamate by astrocytes, leading to an accumulation of glutamate in the synaptic cleft.[9][10][11] This, in turn, causes overstimulation of glutamate receptors (like NMDA receptors) on neurons, leading to an excessive influx of calcium ions (Ca²⁺) and subsequent neuronal cell death, a process known as excitotoxicity.[12]

-

Mitochondrial Dysfunction: The influx of Ca²⁺ can be taken up by mitochondria, leading to mitochondrial swelling, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (MPTP).[13] This disrupts cellular energy production and can trigger apoptosis (programmed cell death).[14][15]

-

Oxidative Stress: The increased production of ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[10]

Handling and Safety

Both this compound and dimethylmercury are extremely hazardous and require stringent safety protocols. Dimethylmercury is particularly insidious due to its high volatility and ability to rapidly permeate many types of conventional laboratory gloves, including latex and PVC.

Key Safety Recommendations:

-

Engineering Controls: All work with these compounds must be conducted in a certified chemical fume hood with excellent ventilation.

-

Personal Protective Equipment (PPE):

-

Gloves: Standard disposable gloves are insufficient. Highly resistant laminate gloves (e.g., SilverShield®) should be worn under a pair of heavy-duty, long-cuffed nitrile or neoprene gloves.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Handling: Use the smallest quantities possible. Avoid inhalation, ingestion, and skin contact.

-

Waste Disposal: All contaminated materials must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

Conclusion

This compound and dimethylmercury are both exceptionally toxic organometallic compounds with significant differences in their physical properties and acute toxicity. Dimethylmercury's higher volatility and well-documented rapid skin absorption make it a particularly acute hazard in a laboratory setting. While both compounds induce severe neurotoxicity through mechanisms involving disruption of cellular signaling and induction of oxidative stress, the metabolic conversion of dimethylmercury to the highly persistent methylmercury cation is a key aspect of its toxicological profile. Researchers, scientists, and drug development professionals must exercise extreme caution and adhere to rigorous safety protocols when handling either of these compounds. The less toxic ethylmercury and this compound compounds have been considered as alternatives in some applications where the methylmercury cation's bioaccumulation is a concern.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dimethylmercury - Wikipedia [en.wikipedia.org]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. Mercury (organo) alkyl compounds - IDLH | NIOSH | CDC [cdc.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Mercury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Toxicity of methylmercury: effects on different ages of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glutamate: a potential mediator of inorganic mercury neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotoxicity of mercury: an old issue with contemporary significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dysregulation of Glutamate Cycling Mediates Methylmercury-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Role of Calcium and Mitochondria in MeHg-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Does acute exposure to thimerosal, an organic mercury compound, affect the mitochondrial function of an infant model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methyl-mercury induces apoptosis through ROS-mediated endoplasmic reticulum stress and mitochondrial apoptosis pathways activation in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Challenges of Diethylmercury: A Technical Guide to Its Solubility in Common Laboratory Solvents

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of diethylmercury, a highly toxic organometallic compound. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the solubility of this compound in a range of common laboratory solvents. It also outlines a detailed experimental protocol for solubility determination, adapted for the extreme handling requirements of this substance, and presents a logical workflow for solubility assessment.

Core Topic: Solubility of this compound

This compound ((C₂H₅)₂Hg) is a colorless, volatile, and extremely neurotoxic liquid. Its solubility is a critical parameter for its safe handling, application in synthesis, and for understanding its environmental and toxicological behavior. The polarity of the solvent plays a paramount role in determining the extent to which this compound will dissolve.

Data on Solubility

Precise quantitative solubility data for this compound is notably scarce in publicly available literature. The information that exists is primarily qualitative or semi-quantitative. This compound's nonpolar nature, arising from the two ethyl groups bonded to the central mercury atom, dictates its solubility profile. It exhibits high solubility in nonpolar organic solvents and very limited solubility in polar solvents.[1]

The table below summarizes the available solubility information for this compound in various common laboratory solvents at standard temperature and pressure (unless otherwise noted).

| Solvent | Classification | Solubility | Citation(s) |

| Water (H₂O) | Polar Protic | Insoluble / Very Limited | [1][2][3] |

| Ethanol (C₂H₅OH) | Polar Protic | Slightly Soluble | [2][3] |

| Diethyl Ether (C₄H₁₀O) | Polar Aprotic | Soluble | [1][2][3] |

| Hexane (C₆H₁₄) | Nonpolar | Highly Soluble | [1] |

| Toluene (C₇H₈) | Nonpolar | Highly Soluble | [1] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [2] |

It is important to note the contrast with its shorter-chain analogue, dimethylmercury, which is also described as insoluble in water but very soluble in ethanol and diethyl ether.[4][5]

Experimental Protocol for Solubility Determination

The extreme toxicity of this compound necessitates a rigorous and meticulously planned experimental protocol. The following methodology is a synthesized approach based on standard solubility testing methods, such as the shake-flask method, adapted to mitigate the severe hazards associated with this compound. All operations must be conducted in a certified, high-performance fume hood, and personnel must be equipped with appropriate personal protective equipment (PPE), including highly resistant laminated gloves (e.g., Silver Shield) worn under heavy-duty outer gloves, a full-face shield, and a lab coat.

Objective:

To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (reagent grade)

-

Selected solvent (analytical grade)

-

Small, sealable, gas-tight glass vials with PTFE-lined septa

-

Calibrated positive displacement micropipettes

-

Analytical balance (accurate to ±0.01 mg)

-

Temperature-controlled shaker or incubator

-

Gas chromatograph with a suitable detector (e.g., mass spectrometer, GC-MS) or another appropriate analytical instrument

-

Syringes and filters suitable for the solvent and analyte

Procedure:

-

Preparation of Saturated Solution (Shake-Flask Method): a. In a certified fume hood, add a precise volume of the chosen solvent to a series of pre-weighed, sealable glass vials. b. Carefully add an excess amount of this compound to each vial using a positive displacement micropipette. The presence of a distinct, undissolved phase of this compound is necessary to ensure saturation. c. Securely seal the vials immediately to prevent the escape of volatile this compound. d. Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C). e. Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the time to reach equilibrium.

-

Sample Separation: a. After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to permit the separation of the undissolved this compound from the saturated solution. b. Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a gas-tight syringe. To avoid disturbing the undissolved layer, the syringe needle should be inserted only into the upper portion of the liquid phase. c. If necessary, filter the extracted sample through a syringe filter compatible with the solvent to remove any microscopic, undissolved droplets.

-

Quantification: a. Prepare a series of calibration standards by dissolving known masses of this compound in the solvent of interest. b. Analyze both the calibration standards and the saturated solution samples using a pre-validated analytical method, such as GC-MS. c. Construct a calibration curve from the standards' responses. d. Determine the concentration of this compound in the experimental samples by interpolating their analytical response against the calibration curve.

-

Data Reporting: a. Express the solubility in standard units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per liter (mg/L). b. Report the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

This guide underscores the critical need for more quantitative research into the physical properties of this compound to ensure its safe handling and to accurately model its behavior in chemical and biological systems. Researchers are urged to exercise extreme caution and adhere to stringent safety protocols when working with this hazardous compound.

References

Unveiling the Thermal Degradation of Dialkylmercury Compounds: A Focus on Dimethylmercury

Notice to the Reader: A comprehensive search of scientific literature and technical reports for data on the thermal decomposition of diethylmercury yielded insufficient information to construct an in-depth technical guide as requested. The available body of research on this specific compound is limited in scope concerning its thermal degradation products and mechanisms.

However, extensive research is available for the closely related and structurally similar compound, dimethylmercury . This guide will, therefore, provide a detailed technical overview of the thermal decomposition of dimethylmercury as a valuable analogue. The principles, experimental methodologies, and reaction pathways described herein are expected to offer significant insights into the potential behavior of this compound under similar conditions. This information is intended for researchers, scientists, and drug development professionals.

Executive Summary

The thermal decomposition of dimethylmercury is a well-studied process that proceeds via a free-radical chain mechanism. The primary products of this decomposition are methane and ethane, with the ratio of these products being highly dependent on the experimental conditions such as temperature and the presence of radical inhibitors. The initial and rate-determining step is the homolytic cleavage of one mercury-carbon bond to form a methyl radical and a methylmercury radical. Subsequent reactions involving these radical species lead to the final product distribution. Understanding this decomposition pathway is crucial for handling and utilizing organomercury compounds safely in various research and industrial applications.

Thermal Decomposition Products of Dimethylmercury

The pyrolysis of gaseous dimethylmercury primarily yields methane and ethane. The relative quantities of these products are influenced by factors such as temperature and the presence of inhibitors.

| Product | Predominant Conditions | Reference |

| Methane (CH₄) | Higher temperatures, presence of radical scavengers/inhibitors (e.g., cyclopentane) | [1] |

| Ethane (C₂H₆) | Lower temperatures, absence of inhibitors | [1] |

In studies involving inhibitors like cyclopentane, methane becomes the major product, accounting for over 95% of the carbon, as the methyl radicals preferentially abstract hydrogen from the inhibitor rather than combining to form ethane.[1] Tracer experiments have shown that over 98% of the carbon in the methane product is derived from the decomposed dimethylmercury.[1]

Experimental Protocols for Studying Thermal Decomposition

The investigation of dimethylmercury's thermal decomposition typically involves a static pyrolysis system coupled with gas chromatography for product analysis.

Materials and Apparatus

-

Dimethylmercury: High purity, distilled and stored in the dark at low temperatures.

-

Inhibitors (optional): Cyclopentane or nitric oxide, CP grade.

-

Pyrolysis Reactor: A cylindrical Pyrex or quartz reaction vessel of known volume, housed in a tube furnace with precise temperature control.

-

High-Vacuum System: For evacuating the reactor and handling gaseous reactants and products.

-

Analytical Equipment: Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and a detector (e.g., flame ionization detector - FID or thermal conductivity detector - TCD) for the separation and quantification of gaseous products. A mass spectrometer (MS) may be coupled with the GC for product identification.

General Experimental Procedure

-

System Preparation: The pyrolysis reactor is evacuated to a high vacuum and heated to the desired reaction temperature. The temperature is monitored and controlled to within ±0.5°C.

-

Reactant Introduction: A known pressure of dimethylmercury vapor is introduced into the heated reactor. If an inhibitor is used, it is introduced either prior to or simultaneously with the dimethylmercury.

-

Decomposition: The decomposition is allowed to proceed for a set period.

-

Product Sampling and Analysis: At the end of the reaction time, the gaseous mixture is expanded into a sampling loop of a gas chromatograph. The components are separated on the GC column and detected. Calibration with standard gas mixtures is used to quantify the products.

-

Data Analysis: The concentrations of the products are determined from the chromatograms. The kinetics of the decomposition can be studied by varying the initial pressure of dimethylmercury, the reaction temperature, and the reaction time.

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in the thermal decomposition of dimethylmercury and the typical experimental workflow for its study.

Caption: Thermal decomposition pathway of dimethylmercury.

Caption: Experimental workflow for studying thermal decomposition.

References

Methodological & Application

Application Notes and Protocols for the Use of Diethylmercury as a ¹⁹⁹Hg NMR Standard

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

EXTREME HAZARD: Diethylmercury is an extremely toxic and volatile organomercury compound. It is a potent neurotoxin that can be fatal if inhaled, ingested, or absorbed through the skin. All handling of this compound must be conducted by trained personnel in a properly certified chemical fume hood with appropriate personal protective equipment (PPE). The information provided herein is for informational purposes only and does not constitute a recommendation to use this compound. Safer alternatives are available and strongly recommended.

Introduction

Historically, dimethylmercury was the primary reference standard for ¹⁹⁹Hg Nuclear Magnetic Resonance (NMR) spectroscopy due to its high mercury concentration and favorable NMR properties. However, following a fatal laboratory exposure, its use has been largely discontinued. This compound has been mentioned as a marginally less toxic and less volatile alternative, though it remains an extremely hazardous substance.[1] This document outlines the protocol for using this compound as a ¹⁹⁹Hg NMR standard, with a strong emphasis on the required safety procedures. It also presents information on safer, more common alternative standards.

Physicochemical and NMR Properties of this compound

A summary of the known properties of this compound is provided below. It is important to note that a standardized and universally accepted ¹⁹⁹Hg chemical shift value for this compound is not well-documented in the scientific literature. Therefore, its use as a primary standard requires careful calibration against a known reference or the use of the unified referencing scale.

| Property | Value |

| Chemical Formula | (C₂H₅)₂Hg |

| Molar Mass | 258.71 g/mol |

| Appearance | Colorless liquid |

| Density | 2.466 g/cm³ |

| Boiling Point | 156-157 °C |

| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents. |

| ¹⁹⁹Hg Chemical Shift | Not definitively established relative to dimethylmercury (0 ppm). Requires independent calibration. |

| Coupling Constants | Specific ¹⁹⁹Hg coupling constants for this compound are not readily available in the searched literature. By analogy to dimethylmercury, significant coupling to ¹H and ¹³C is expected. |

Experimental Protocol: Preparation of a this compound NMR Standard (External Reference)

This protocol describes the preparation of an external ¹⁹⁹Hg NMR standard using this compound. This procedure must only be performed in a certified chemical fume hood.

Materials:

-

This compound

-

Deuterated solvent (e.g., benzene-d₆, chloroform-d)

-

High-quality NMR tube with a screw cap

-

Capillary tube

-

Micropipette with positive displacement tips

-

Secondary containment (e.g., a shallow pan)

-

Appropriate waste container

Procedure:

-

Preparation: Don all required PPE as outlined in the safety protocol. Ensure the chemical fume hood is functioning correctly. Place all necessary materials in the fume hood.

-

Capillary Insertion: Carefully insert a sealed capillary tube containing a deuterated solvent for locking the NMR spectrometer into the NMR tube.

-

Transfer of this compound:

-

Place the vial of this compound in a stable secondary container inside the fume hood.

-

Using a micropipette with a positive displacement tip, carefully draw a small, precise volume of this compound (e.g., 50-100 µL).

-

Dispense the this compound into the bottom of the NMR tube, taking care not to touch the sides of the tube.

-

-

Sealing the NMR Tube: Securely cap the NMR tube.

-

Decontamination:

-

Immediately dispose of the micropipette tip into a designated hazardous waste container.

-

Wipe down all surfaces that may have come into contact with this compound with a suitable decontaminating solution (e.g., a solution of sodium thiosulfate).

-

-

Sample Labeling: Clearly label the NMR tube with "this compound - EXTREME TOXIC HAZARD" and any other required institutional information.

-

NMR Acquisition:

-

Transport the sealed NMR tube in a secondary container to the NMR spectrometer.

-

Acquire the ¹⁹⁹Hg NMR spectrum. Due to the high concentration, a single scan should be sufficient.

-

Reference the obtained spectrum appropriately. If the absolute chemical shift of this compound is not known, it can be set to a reference value, and all other spectra referenced accordingly, or calibrated against a known standard.

-

Safety Protocol for Handling this compound

Due to the extreme toxicity of this compound, the following safety protocol, adapted from guidelines for dimethylmercury, is mandatory.[2][3]

1. Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

A safety shower and eyewash station must be immediately accessible.

2. Personal Protective Equipment (PPE):

-

Gloves: A double-gloving system is required. This must consist of a pair of highly resistant laminate gloves (e.g., SilverShield®) worn under a pair of heavy-duty, long-cuffed neoprene or nitrile gloves.[4] Latex gloves are not permissible as this compound readily permeates them.

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron or chemical-resistant suit may be necessary for larger quantities.

3. Spill and Emergency Procedures:

-

Spills: In the event of a spill, evacuate the area immediately and notify emergency personnel. Do not attempt to clean up the spill unless you are trained and equipped to do so. Mercury spill kits containing a mercury absorbent should be available.

-

Exposure:

-

Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] Remove all contaminated clothing.

-

Eyes: Immediately flush eyes with water for at least 15 minutes and seek immediate medical attention.

-

Inhalation: Move to fresh air immediately and seek medical attention.

-

4. Waste Disposal:

-

All this compound-contaminated waste, including gloves, pipette tips, and NMR tubes, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Safer Alternatives to this compound

Given the significant hazards associated with this compound, the use of safer alternatives is strongly encouraged.[5][6][7][8]

| Standard | Chemical Shift (relative to (CH₃)₂Hg) | Concentration/Solvent | Advantages | Disadvantages |

| Mercuric Perchlorate | ~ -2250 ppm | 0.1 M Hg(ClO₄)₂ in 0.1 M HClO₄ in D₂O | Water-soluble, commercially available. | Chemical shift is concentration-dependent.[5][7] |

| Mercuric Chloride | ~ -1550 ppm | Saturated solution in D₂O | Water-soluble, less hazardous than organomercury compounds. | Lower solubility, chemical shift can be solvent-dependent. |

| Unified Referencing (IUPAC) | N/A (Calculated) | N/A | Eliminates the need for a separate, hazardous ¹⁹⁹Hg standard.[6][8] | Requires accurate determination of the ¹H reference frequency (TMS).[6] |

Diagrams

Caption: A logical workflow for the safe handling of this compound.

Caption: A decision-making diagram for selecting a ¹⁹⁹Hg NMR standard.

References

- 1. Dimethylmercury - Wikipedia [en.wikipedia.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. ipo.rutgers.edu [ipo.rutgers.edu]

- 4. (Hg) Mercury NMR [chem.ch.huji.ac.il]

- 5. Chemical Shift Standards for 199Hg NMR Spectroscopy, Twenty-Five Years Later - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: Safe Handling and Storage of Diethylmercury

For Researchers, Scientists, and Drug Development Professionals

WARNING: Diethylmercury is an extremely toxic organomercury compound. It is a potent neurotoxin that can be fatal if swallowed, in contact with skin, or if inhaled.[1] This document provides guidelines for the safe handling and storage of this compound in a laboratory setting. Adherence to these protocols is critical to prevent exposure and ensure laboratory safety. Due to its extreme toxicity, consider using less hazardous alternatives whenever possible.

Hazard Identification and Properties

This compound is a flammable, colorless liquid with a slightly sweet odor.[1] However, inhaling enough fumes to detect the smell would be highly hazardous and potentially fatal.[1] It is readily absorbed through the skin and can cross the blood-brain barrier, causing severe and often delayed neurological damage.[1] While it is considered less toxic than the related compound dimethylmercury, the handling precautions required are very similar due to its high toxicity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₁₀Hg or (C₂H₅)₂Hg |

| Molar Mass | 258.71 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Density | 2.446 g/mL[1] |

| Melting Point | -45 °C[1] |

| Boiling Point | 156-157 °C[1] |

| Solubility in water | Insoluble[1] |

| Solubility | Soluble in ethers and hydrocarbons[1] |

Table 2: Occupational Exposure Limits for Organo-Mercury Compounds

| Organization | Limit Type | Value |

| OSHA PEL | TWA | 0.01 mg(Hg)/m³[2] |

| Ceiling | 0.04 mg(Hg)/m³[2] | |

| ACGIH TLV | TWA | 0.01 mg(Hg)/m³[2] |

| NIOSH REL | TWA | 0.01 mg/m³[2] |

| STEL | 0.03 mg/m³[2] |

PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Engineering Controls and Personal Protective Equipment (PPE)

Due to the high toxicity and volatility of this compound, stringent engineering controls and specific PPE are mandatory.

Experimental Protocol: Engineering Controls

-

Chemical Fume Hood: Always handle this compound inside a properly functioning and certified chemical fume hood with a face velocity of at least 120 feet per minute.[3]

-

Glove Box: For procedures with a higher risk of aerosol generation, use a glove box.

-

Ventilation: Ensure the laboratory has adequate general ventilation. Vapors are heavier than air and can accumulate in low-lying areas.[2][4]

-

Safety Equipment: An emergency shower and eyewash station must be readily accessible and tested regularly.[2][5]

Table 3: Recommended Personal Protective Equipment (PPE) for this compound

| Body Part | PPE Specification | Rationale |

| Hands | Double Gloving Required: - Inner Glove: Silver Shield® or other highly resistant laminate gloves.[2][6][7]- Outer Glove: Long-cuffed neoprene or heavy-duty nitrile gloves.[6][8][9] | This compound can rapidly permeate standard laboratory gloves (latex, vinyl, nitrile).[5][8][9] The laminate inner glove provides chemical resistance, while the outer glove offers abrasion resistance.[5][8] |

| Eyes/Face | ANSI-approved safety goggles and a full-face shield (minimum 8 inches in length).[2][5] | Protects against splashes and vapors. |

| Body | Fire-resistant lab coat, long pants, and a long-sleeved shirt.[2] | Provides a barrier against accidental skin contact. |

| Feet | Closed-toe shoes.[2] | Protects feet from spills. |

| Respiratory | A self-contained breathing apparatus (SCBA) may be required for high-risk procedures or in case of a spill.[6] | Protects against inhalation of toxic vapors. |

Safe Handling and Experimental Workflow

A strict protocol must be followed when working with this compound.

Experimental Protocol: Handling this compound

-

Preparation:

-

Review the Safety Data Sheet (SDS) before starting any work.[2]

-

Ensure all necessary engineering controls are functioning correctly.

-

Don all required PPE as specified in Table 3.

-

Prepare a designated work area within the fume hood. Line the area with absorbent, disposable bench paper.

-

-

Handling:

-

Post-Experiment:

-

Decontaminate all surfaces and equipment that may have come into contact with this compound.

-

Dispose of all contaminated materials, including gloves and bench paper, as hazardous waste.[10]

-

Wash hands and forearms thoroughly with soap and water after removing PPE and before leaving the laboratory.[10]

-

Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

Storage and Waste Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Experimental Protocol: Storage

-